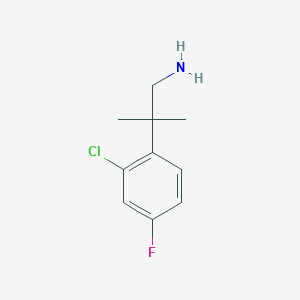

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine

Description

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine is a tertiary amine derivative featuring a chloro-fluorophenyl substituent and a methyl group on the propan-1-amine backbone. Its molecular formula is C₁₀H₁₂ClF₂N, with a molecular weight of 219.66 g/mol (calculated). The compound’s structure combines halogenated aromatic rings with a branched aliphatic chain, making it a candidate for studying steric and electronic effects in medicinal chemistry.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRMOEZWRFCIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine, emphasizing differences in substituents, physicochemical properties, and biological relevance.

Key Structural and Functional Differences:

Substituent Position and Halogen Effects: The 2-Cl,4-F substitution in the target compound creates a distinct electronic environment compared to 3-Cl,2-F (). The para-fluorine in the former enhances aromatic stability and influences dipole interactions, while the meta-chlorine in the latter may reduce steric clashes with target receptors . Replacing fluorine with a trifluoromethyl group () significantly increases lipophilicity (LogP 3.12 vs.

Amine Position (Propan-1-amine vs. Propan-2-amine) :

- The propan-1-amine backbone in the target compound provides a longer aliphatic chain than propan-2-amine derivatives (). This may enhance flexibility in receptor binding but reduce metabolic stability due to increased susceptibility to oxidation .

Heterocyclic vs. Halogenated Aromatic Systems :

- The imidazole-containing analog () exhibits lower LogP (1.34) due to polar heterocyclic interactions, limiting its utility in CNS applications but making it suitable for peripheral targets requiring hydrogen-bonding interactions.

Biological Activity Trends :

Biological Activity

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes a chloro and a fluorine substituent on a phenyl ring, along with a tertiary amine group. Its molecular formula is C10H14ClFN, with a molecular weight of approximately 238.13 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and neurochemistry.

Chemical Structure and Properties

The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and metabolic stability, which can lead to increased biological activity. The structural configuration is significant for its interactions with various biological targets, including neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClFN |

| Molecular Weight | 238.13 g/mol |

| Functional Groups | Chloro, Fluoro, Amine |

| Solubility | Requires experimental determination |

Research indicates that this compound may interact with several molecular targets, modulating enzyme activity and receptor binding. These interactions influence cellular signaling pathways critical for various physiological processes.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptors : It could bind to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Biological Activity

The biological activity of this compound has been assessed through various studies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

| Study | Cell Line/Organism | IC50 (μM) | Comments |

|---|---|---|---|

| Study 1 | T. brucei | 0.26 | Potent inhibitor in cell-based assays. |

| Study 2 | MRC-5 (human lung fibroblast) | >200 | High selectivity observed. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Trypanosoma brucei :

- In rodent models, the compound was administered intraperitoneally, showing significant efficacy against T. brucei with complete cures observed in some instances.

- A notable disparity between in vitro potency and in vivo efficacy was reported, indicating complex interactions within biological systems.

-

Neuroprotective Potential :

- Preliminary findings suggest that the compound may have neuroprotective effects, potentially beneficial for treating neurodegenerative disorders.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial data suggest that it may have poor oral bioavailability due to first-pass metabolism but retains efficacy when administered via alternative routes.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Starting Materials : The reaction begins with 2-chloro-4-fluorobenzaldehyde and a suitable amine.

- Reaction Conditions : Conducted under reductive amination conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Industrial Production : Optimized reaction conditions are employed to ensure high yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.